![molecular formula C18H23N5O3S2 B2601520 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate CAS No. 886913-94-6](/img/structure/B2601520.png)
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate
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Overview
Description
“Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate” is a compound that is part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial properties of new 1,2,4-triazole derivatives, finding some compounds with good to moderate activity against test microorganisms. This research underscores the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activities of Hybrid Molecules
Başoğlu et al. (2013) reported on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This study indicates the versatility of triazole compounds in creating molecules with potential therapeutic applications (Başoğlu et al., 2013).
Antihypertensive Agents
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown the potential of these compounds as antihypertensive agents. Bayomi et al. (1999) synthesized derivatives bearing morpholine, piperidine, or piperazine moieties, with some compounds demonstrating promising antihypertensive activity (Bayomi et al., 1999).
Antituberculous Agents
Titova et al. (2019) synthesized structural analogs of antituberculous agents, evaluating their tuberculostatic activity. This research highlights the importance of triazole derivatives in the development of new treatments for tuberculosis (Titova et al., 2019).
Novel Synthesis Approaches
The development of new synthesis methods for triazole derivatives is also a significant area of research. For example, the synthesis of Ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate by Ezema et al. (2015) through a Dimroth rearrangement represents a novel approach to creating complex triazole compounds (Ezema et al., 2015).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZIBNZHOKPAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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